N-(4-chlorobenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide
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Overview
Description
N-(4-chlorobenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide is a synthetic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of both benzothiazole and imidazole moieties in the structure of this compound makes it a compound of interest for various scientific research applications.
Preparation Methods
The synthesis of N-(4-chlorobenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide typically involves the reaction of 4-chlorobenzothiazole with imidazole-1-carbothioamide under specific conditions. One common method includes the use of phosphorus oxychloride as a solvent and a catalyst to facilitate the reaction . The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product. The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
N-(4-chlorobenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(4-chlorobenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase (COX), which are involved in the inflammatory response . The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain . Additionally, it may induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function .
Comparison with Similar Compounds
N-(4-chlorobenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide can be compared with other benzothiazole derivatives, such as:
N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide: This compound also exhibits anti-inflammatory and analgesic activities but differs in its chemical structure and specific biological targets.
Benzo[d]thiazole-2-thiol derivatives: These compounds have been studied for their antimicrobial and anticancer properties and share a similar benzothiazole core structure.
Benzothiazole-based anti-tubercular compounds: These derivatives have shown potent activity against Mycobacterium tuberculosis and are being explored for their potential as new anti-tubercular agents.
Properties
Molecular Formula |
C11H7ClN4S2 |
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Molecular Weight |
294.8 g/mol |
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)imidazole-1-carbothioamide |
InChI |
InChI=1S/C11H7ClN4S2/c12-7-2-1-3-8-9(7)14-10(18-8)15-11(17)16-5-4-13-6-16/h1-6H,(H,14,15,17) |
InChI Key |
YPYBXVUXWWJIND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(S2)NC(=S)N3C=CN=C3 |
Origin of Product |
United States |
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